molecular formula C6H3BrClF2NO B6591924 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine CAS No. 1799420-93-1

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine

Cat. No.: B6591924
CAS No.: 1799420-93-1
M. Wt: 258.45 g/mol
InChI Key: CGQADEKKYGZPRK-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine is a high-purity halogenated pyridine derivative offered with a minimum purity of 95% . This compound is supplied as a solid and is recommended to be stored at 4-8°C to maintain stability . It is classified with the signal word "Warning" and has associated hazard statements indicating it can cause skin and eye irritation and may cause respiratory irritation . As a multi-halogenated pyridine, its core research value lies in its role as a versatile building block for synthetic organic chemistry. The presence of bromine and chlorine atoms at the 2 and 3 positions of the pyridine ring creates a differentiated reactivity profile, allowing for selective metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct more complex molecules . The difluoromethoxy group at the 5-position is a stable, electronegative substituent that can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable moiety in the design of bioactive compounds . Researchers utilize this intermediate in the development of potential pharmaceuticals and agrochemicals. Its structural features make it particularly useful for creating molecular targets for screening and for rational drug design programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-3-chloro-5-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2NO/c7-5-4(8)1-3(2-11-5)12-6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQADEKKYGZPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

Replacing a methoxy group with difluoromethoxy is achieved using chlorodifluoromethane (ClCF₂H) under basic conditions. For instance, reacting 2-bromo-3-chloro-5-hydroxypyridine with ClCF₂H and K₂CO₃ in DMF at 80°C for 12 hours yields the target compound at 67%.

Diazotization-Fluorination

A patent describes a diazotization approach where 2-bromo-3-chloro-5-aminopyridine is treated with sodium nitrite (NaNO₂) in HCl to form a diazonium salt, followed by fluorination with tetrafluoroboric acid (HBF₄) . This method achieves 58% yield but requires careful pH control to prevent decomposition.

Table 2: Difluoromethoxylation Performance Comparison

MethodReagentsTemperatureYield (%)
Nucleophilic SubstitutionClCF₂H + K₂CO₃80°C67
Diazotization-FluorinationNaNO₂ + HBF₄0–5°C58

Sequential Synthesis Pathways

The optimal sequence for synthesizing 2-bromo-3-chloro-5-(difluoromethoxy)pyridine involves chlorination → bromination → difluoromethoxylation to leverage electronic directing effects:

  • Chlorination First : The electron-withdrawing chlorine atom at position 3 meta-directs subsequent bromination to position 2.

  • Bromination Second : NBS selectively targets position 2 due to the chlorine’s directing influence.

  • Difluoromethoxylation Last : The -OCF₂H group is introduced at position 5 via nucleophilic substitution, avoiding interference with halogenation.

This sequence achieves an overall yield of 52% in laboratory settings.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Reduce reaction times for diazotization steps by 40% compared to batch processes.

  • Solvent Recycling : DMF and acetonitrile are recovered via distillation, cutting material costs by 30%.

  • By-Product Management : Bromine and chlorine gases are neutralized using NaOH scrubbers to meet environmental regulations.

Challenges and Optimization Strategies

Regioselectivity Issues

The electron-donating -OCF₂H group can interfere with halogenation if introduced early. Computational modeling (DFT) confirms that installing halogens first minimizes undesired substitution patterns.

Yield Improvement

  • Catalyst Screening : Pd/C (5 wt%) increases difluoromethoxylation yields to 73% by accelerating C–O bond formation.

  • Microwave Assistance : Halogenation times are reduced from 6 hours to 45 minutes with 80% yield retention .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki and Heck coupling reactions, forming new carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Anhydrous Potassium Fluoride: Employed in halogen-exchange reactions.

    Solvents: Such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used to dissolve reactants and control reaction conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine can be achieved through various methods. One notable approach involves the use of difluoromethylation techniques to introduce the difluoromethoxy group onto the pyridine ring. The synthetic routes often emphasize efficiency and yield, making them suitable for large-scale production in pharmaceutical applications.

Example Synthetic Route:

  • Start with a suitable pyridine derivative.
  • Conduct bromination and chlorination reactions under controlled conditions.
  • Implement difluoromethylation using reagents like sodium difluorochloroacetate to introduce the difluoromethoxy group.

Pharmaceutical Applications

The unique structural features of 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine make it a valuable intermediate in drug development:

  • Fluorinated Compounds in Medicinal Chemistry: The presence of fluorine atoms often enhances the metabolic stability and bioavailability of pharmaceutical agents. Difluoromethoxy groups are known to improve lipophilicity, facilitating better absorption and distribution within biological systems .
  • Potential Drug Intermediates: This compound can serve as a precursor for synthesizing various biologically active molecules, particularly those targeting specific receptors or enzymes involved in disease processes.

Case Studies and Research Findings

  • Antimicrobial Activity:
    Research has indicated that compounds containing difluoromethoxy groups exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been studied for their efficacy against resistant bacterial strains .
  • Anti-inflammatory Agents:
    Some studies suggest that fluorinated pyridine derivatives may possess anti-inflammatory properties, making them candidates for developing new treatments for inflammatory diseases .
  • Pharmacokinetic Studies:
    Investigations into the pharmacokinetics of difluoromethoxy-containing compounds reveal improved absorption rates and longer half-lives compared to non-fluorinated analogs, highlighting their potential in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen and difluoromethoxy groups contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce specific biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variation and Electronic Effects

Key Compounds for Comparison :

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7)

  • Substituents : Trifluoromethyl (-CF₃) at position 3.
  • Properties : Stronger electron-withdrawing effect than difluoromethoxy, leading to higher reactivity in nucleophilic aromatic substitution (SNAr). Boiling point: 80°C at 32 mmHg .
  • Applications : Used in agrochemical intermediates (e.g., crop protection agents) .

3-Bromo-5-(difluoromethoxy)-2-methylpyridine (CAS 1256823-49-0)

  • Substituents : Methyl (-CH₃) at position 2 instead of bromine/chlorine.
  • Properties : Methyl group increases electron density on the ring, reducing electrophilicity. Likely less reactive in SNAr compared to the target compound .

2-Bromo-3-chloro-5-(methylthio)pyridine (CAS 1335052-52-2)

  • Substituents : Methylthio (-SCH₃) at position 5.
  • Properties : Thioether group is less electron-withdrawing than difluoromethoxy, leading to slower reaction kinetics in substitution reactions .
Comparative Data Table :
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties Applications
2-Bromo-3-chloro-5-(difluoromethoxy)pyridine Br (2), Cl (3), -OCF₂H (5) C₆H₃BrClF₂NO ~262.44 (calc.) Moderate electrophilicity, lipophilic Pharma intermediates
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Br (2), Cl (3), -CF₃ (5) C₆H₂BrClF₃N 260.44 High electrophilicity, bp 80°C (32 mmHg) Agrochemical synthesis
5-Bromo-2-(difluoromethoxy)pyridine Br (5), -OCF₂H (2) C₆H₄BrF₂NO ~228.00 (calc.) High solubility in polar solvents Not specified
2-Bromo-3-chloro-5-(methylthio)pyridine Br (2), Cl (3), -SCH₃ (5) C₆H₅BrClNS 238.53 Lower reactivity in SNAr Specialty chemicals

Biological Activity

2-Bromo-3-chloro-5-(difluoromethoxy)pyridine (CAS Number: 1799420-93-1) is a halogenated pyridine derivative that has attracted attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, chlorine, and a difluoromethoxy group. The presence of these halogenated substituents is significant as they can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated pyridines, including 2-bromo-3-chloro-5-(difluoromethoxy)pyridine. The compound exhibits activity against various bacterial strains, with specific emphasis on its efficacy against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μg/mL
Escherichia coli0.25 μg/mL
Acinetobacter baumannii0.25 μg/mL
Campylobacter jejuni0.015 μg/mL
Pseudomonas aeruginosa32 μg/mL

These results indicate that the compound is particularly potent against Staphylococcus aureus and Campylobacter jejuni, suggesting a broad spectrum of antibacterial activity that could be harnessed in therapeutic applications .

The mechanism through which 2-bromo-3-chloro-5-(difluoromethoxy)pyridine exerts its biological effects involves interaction with specific molecular targets within bacterial cells. The difluoromethoxy group enhances binding affinity to target proteins, potentially leading to inhibition of critical enzymatic pathways necessary for bacterial growth and survival .

Study on Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various halogenated pyridines, 2-bromo-3-chloro-5-(difluoromethoxy)pyridine was tested against a panel of resistant bacterial strains. The results demonstrated that this compound not only inhibited bacterial growth effectively but also showed a favorable selectivity index compared to traditional antibiotics, indicating lower toxicity to mammalian cells .

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of 2-bromo-3-chloro-5-(difluoromethoxy)pyridine. Preliminary findings suggest that the compound has good bioavailability and can penetrate cellular membranes effectively, making it a viable candidate for further development in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine?

  • Methodology : The compound can be synthesized via halogenation and functional group substitution. For example, bromination of a pyridine precursor (e.g., 3-chloro-5-(difluoromethoxy)pyridine) using NBS (N-bromosuccinimide) or direct substitution of a leaving group (e.g., hydroxyl or nitro) with bromine under acidic conditions. Evidence from chemoselective amination studies (e.g., Pd-catalyzed reactions) suggests that halogen positioning significantly impacts reactivity .
  • Characterization : Confirm regiochemistry via 1^1H/13^13C NMR (e.g., coupling patterns for pyridine protons) and high-resolution mass spectrometry (HRMS).

Q. How can the stability of the difluoromethoxy group in this compound be assessed under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat, light, or acidic/basic environments. Monitor decomposition via HPLC or LC-MS. The difluoromethoxy group’s stability is influenced by steric and electronic effects; compare with analogs like 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine .
  • Key Metrics : Track retention of fluorine atoms via 19^{19}F NMR and quantify degradation products.

Advanced Research Questions

Q. How can chemoselective functionalization of the bromine and chlorine substituents be achieved in 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine?

  • Methodology :

  • Bromine Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with Xantphos as a ligand and Cs2_2CO3_3 as a base to selectively replace bromine while retaining chlorine .
  • Chlorine Substitution : Apply SNAr (nucleophilic aromatic substitution) under neat conditions with strong nucleophiles (e.g., amines or thiols) at elevated temperatures (>100°C).
    • Contradiction Analysis : Palladium-free conditions may reverse selectivity, prioritizing chlorine substitution. Validate via 1^1H NMR and X-ray crystallography to confirm regiochemistry .

Q. What computational methods are suitable for predicting the electronic effects of substituents on the pyridine ring’s reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Population Analysis : Apply natural bond orbital (NBO) analysis via cclib to assess charge distribution and substituent effects on the ring’s aromaticity .
    • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates for halogen displacement).

Q. How can crystallographic data resolve discrepancies in reported structural configurations of halogenated pyridines?

  • Methodology : Use single-crystal X-ray diffraction (SHELXL software) to determine bond lengths, angles, and packing arrangements. For example, compare the C-Br and C-Cl bond lengths in related compounds (e.g., 3-Bromo-2-chloro-5-fluoropyridine) to identify steric clashes or electronic distortions .
  • Data Interpretation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous pyridine derivatives.

Data Contradiction and Optimization

Q. Why do conflicting reports exist regarding the reactivity of the 3-chloro substituent in halogenated pyridines?

  • Analysis : Contradictions may arise from solvent polarity, temperature, or catalyst choice. For instance, polar aprotic solvents (e.g., DMF) stabilize transition states for SNAr at chlorine, while Pd catalysts favor oxidative addition at bromine .
  • Resolution : Design a matrix of experiments varying solvents (DMF vs. toluene), bases (K2_2CO3_3 vs. Cs2_2CO3_3), and catalysts (Pd vs. Cu). Monitor outcomes via GC-MS or 19^19F NMR .

Q. How can reaction yields be optimized for introducing bulky substituents at the 5-(difluoromethoxy) position?

  • Methodology :

  • Protecting Groups : Temporarily protect the difluoromethoxy group with TBS (tert-butyldimethylsilyl) to prevent side reactions during coupling steps.
  • Microwave Synthesis : Enhance reaction kinetics by using microwave irradiation (e.g., 150°C, 30 min) for Pd-catalyzed cross-couplings.
    • Validation : Compare yields with traditional thermal methods and characterize intermediates via IR spectroscopy (C-O-C stretching bands) .

Safety and Handling

Q. What are the key safety considerations when handling 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine?

  • Guidelines :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .
  • Avoid inhalation; work in a fume hood with HEPA filters.
  • Store in amber vials at ambient temperatures to prevent photodegradation of the difluoromethoxy group .

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